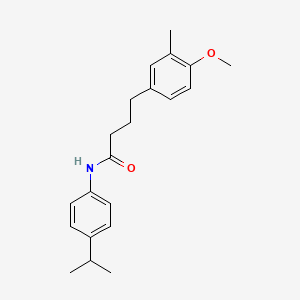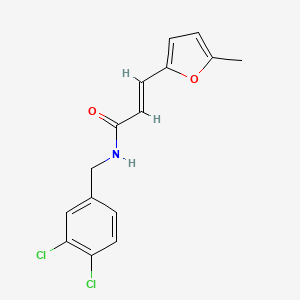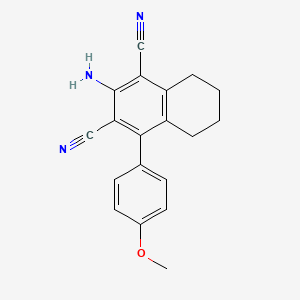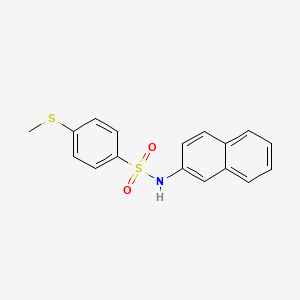
N-(4-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, commonly known as LY-2456302, is a selective and potent antagonist of the metabotropic glutamate receptor 5 (mGluR5). It is a promising drug candidate for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and anxiety disorders.
Wirkmechanismus
LY-2456302 is a selective antagonist of the N-(4-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The this compound receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. LY-2456302 binds to the allosteric site of the this compound receptor and blocks its activation by glutamate, which leads to a reduction in the excitatory signaling in the brain.
Biochemical and Physiological Effects:
The blockade of the this compound receptor by LY-2456302 has several biochemical and physiological effects. It reduces the release of dopamine in the striatum, which is a key neurotransmitter involved in the regulation of motor function. It also reduces the release of glutamate in the prefrontal cortex, which is a key neurotransmitter involved in the regulation of anxiety and cognitive function. In addition, LY-2456302 has been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
LY-2456302 has several advantages for lab experiments. It is a highly selective and potent antagonist of the N-(4-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide receptor, which allows for the precise modulation of the receptor activity. It is also well-tolerated in animal models and has a favorable pharmacokinetic profile. However, LY-2456302 has some limitations for lab experiments. It has a short half-life in vivo, which requires frequent dosing in animal studies. It also has a low solubility in water, which limits its use in some experimental settings.
Zukünftige Richtungen
The potential therapeutic applications of LY-2456302 are still being explored, and there are several future directions for research. One direction is to investigate the effects of LY-2456302 on other neurological disorders, such as depression and addiction. Another direction is to develop more potent and selective N-(4-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide antagonists that can overcome the limitations of LY-2456302. Finally, the development of imaging agents that can visualize the this compound receptor in vivo could provide valuable insights into the role of the receptor in various neurological disorders.
Synthesemethoden
The synthesis of LY-2456302 involves several steps, including the preparation of the starting materials, the formation of the amide bond, and the purification of the final product. The starting materials for the synthesis are 4-isopropylphenylboronic acid and 4-methoxy-3-methylphenylboronic acid, which are reacted with 4-bromo-1-butanol in the presence of a palladium catalyst to form the corresponding alkylated boronic acids. The alkylated boronic acids are then coupled with 4-(tert-butyldimethylsilyloxy)butyric acid in the presence of a coupling agent to form the amide bond. The final product is purified by column chromatography to obtain pure LY-2456302.
Wissenschaftliche Forschungsanwendungen
LY-2456302 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, LY-2456302 has been shown to improve motor function and reduce the progression of Parkinson's disease in animal models. It has also been shown to reduce anxiety-like behaviors in animal models of anxiety disorders. In addition, LY-2456302 has been shown to have antipsychotic effects in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(4-propan-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-15(2)18-9-11-19(12-10-18)22-21(23)7-5-6-17-8-13-20(24-4)16(3)14-17/h8-15H,5-7H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQASZMIHLMHFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)


![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)

![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5721818.png)
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)

![4-[(4-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5721844.png)
![4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate](/img/structure/B5721852.png)
![2',2',5,7-tetramethyltetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-pyran]-6-ol](/img/structure/B5721870.png)

![4-ethyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5721885.png)
